2-Methyl-3-[(oxolan-2-yl)methoxy]pyridine
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Overview
Description
2-Methyl-3-[(oxolan-2-yl)methoxy]pyridine is a heterocyclic organic compound that features a pyridine ring substituted with a methoxy group attached to an oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-[(oxolan-2-yl)methoxy]pyridine typically involves the reaction of 2-methyl-3-hydroxypyridine with oxirane (ethylene oxide) in the presence of a base such as sodium hydride. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the pyridine attacks the oxirane, resulting in the formation of the oxolane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-[(oxolan-2-yl)methoxy]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring or the oxolane moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridines and oxolane derivatives.
Scientific Research Applications
2-Methyl-3-[(oxolan-2-yl)methoxy]pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Methyl-3-[(oxolan-2-yl)methoxy]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, altering the function of the target molecule. This interaction can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-3-[(oxolan-2-yl)methoxy]pyrazine
- 3-Methyl-2-[(oxolan-2-yl)methoxy]pyridine
- 2-Methoxy-1,3-dioxolane
Uniqueness
2-Methyl-3-[(oxolan-2-yl)methoxy]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique biological activities.
Properties
Molecular Formula |
C11H15NO2 |
---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
2-methyl-3-(oxolan-2-ylmethoxy)pyridine |
InChI |
InChI=1S/C11H15NO2/c1-9-11(5-2-6-12-9)14-8-10-4-3-7-13-10/h2,5-6,10H,3-4,7-8H2,1H3 |
InChI Key |
DNWUMMCSJIOZTE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=N1)OCC2CCCO2 |
Origin of Product |
United States |
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